Boc-4-(fmoc-amino)-l-phenylalanine
Overview
Description
Boc-4-(fmoc-amino)-l-phenylalanine is a compound that features dual protection of amino functions involving tert-butyl carbamate (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(fmoc-amino)-l-phenylalanine typically involves the protection of the amino group of l-phenylalanine with Boc and Fmoc groups. The process generally starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .
Chemical Reactions Analysis
Types of Reactions
Boc-4-(fmoc-amino)-l-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, while the Fmoc group can be removed under basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and substituted derivatives of l-phenylalanine .
Scientific Research Applications
Boc-4-(fmoc-amino)-l-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-4-(fmoc-amino)-l-phenylalanine involves the protection and deprotection of amino groups. The Boc group provides stability under basic conditions, while the Fmoc group offers stability under acidic conditions. This dual protection allows for selective deprotection and functionalization of the amino group, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-4-(fmoc-amino)piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a phenylalanine backbone.
Fmoc-l-phenylalanine: Lacks the Boc protection, making it less stable under certain conditions.
Boc-l-phenylalanine: Lacks the Fmoc protection, limiting its use in orthogonal protection strategies.
Uniqueness
Boc-4-(fmoc-amino)-l-phenylalanine is unique due to its dual protection strategy, which provides enhanced stability and versatility in peptide synthesis. The combination of Boc and Fmoc groups allows for selective deprotection and functionalization, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSJJSOHPQQZHC-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114346-31-5 | |
Record name | 114346-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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